molecular formula C19H21BrN2O3S B6112765 N-(4-bromophenyl)-3-(cyclohexylsulfamoyl)benzamide

N-(4-bromophenyl)-3-(cyclohexylsulfamoyl)benzamide

Cat. No.: B6112765
M. Wt: 437.4 g/mol
InChI Key: SQXPLOWHWURFPD-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-(cyclohexylsulfamoyl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a bromophenyl group, a cyclohexylsulfamoyl group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-(cyclohexylsulfamoyl)benzamide typically involves the reaction of 4-bromophenylamine with 3-(cyclohexylsulfamoyl)benzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve crystallization or recrystallization techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-(cyclohexylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.

    Reduction Reactions: The nitro group in the benzamide core can be reduced to an amine group.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogen atmosphere are used.

Major Products Formed

    Substitution Reactions: Formation of substituted benzamides with various functional groups.

    Oxidation Reactions: Formation of sulfonyl derivatives.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

N-(4-bromophenyl)-3-(cyclohexylsulfamoyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-(cyclohexylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)benzamide: Lacks the cyclohexylsulfamoyl group, making it less bulky and potentially less selective in its interactions.

    N-(4-bromophenyl)benzenesulfonamide: Contains a sulfonamide group instead of a benzamide core, which may alter its chemical reactivity and biological activity.

    Cyclohexyl N-(4-bromophenyl)carbamate: Features a carbamate group instead of a benzamide core, which may affect its stability and mechanism of action.

Uniqueness

N-(4-bromophenyl)-3-(cyclohexylsulfamoyl)benzamide is unique due to the presence of both the bromophenyl and cyclohexylsulfamoyl groups, which confer distinct chemical and biological properties. The combination of these groups may enhance its selectivity and potency in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-bromophenyl)-3-(cyclohexylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O3S/c20-15-9-11-16(12-10-15)21-19(23)14-5-4-8-18(13-14)26(24,25)22-17-6-2-1-3-7-17/h4-5,8-13,17,22H,1-3,6-7H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXPLOWHWURFPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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